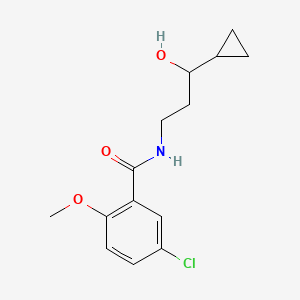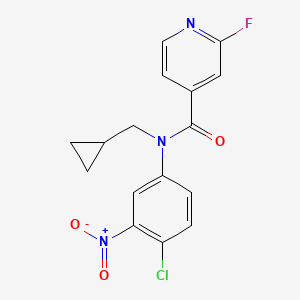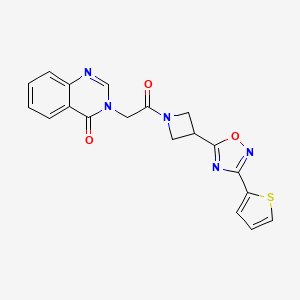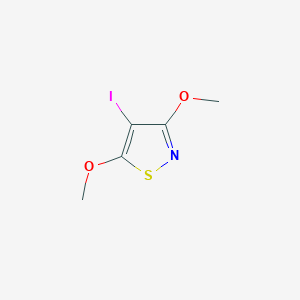![molecular formula C15H18ClN3O3S B2355272 6-Ethyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216875-47-6](/img/structure/B2355272.png)
6-Ethyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine and furan derivatives are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs, especially antiviral and anticancer ones, with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . They are also found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Synthesis Analysis
Pyridine and furan derivatives can be synthesized from condensation reactions involving pyridine-2,6-dicarboxylic acid (H2dipic), pyridine-2,6-dicarbonyl dichloride or 2,6-diaminopyridine with heterocyclic amine or carboxylic acid precursors .Molecular Structure Analysis
Crystallographic analyses of similar compounds have revealed extensive intramolecular hydrogen bonding interactions .Chemical Reactions Analysis
The reactions of these compounds can be carried out in a microwave reactor in the presence of effective coupling reagents .Physical And Chemical Properties Analysis
These compounds contribute positively to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into .Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthesis
- 6-Ethyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is involved in acid-catalyzed transformations, specifically in the opening of the furan ring and formation of new fused heterocyclic systems like pyrrolo[1,2-a][1,4]diazocine (Stroganova et al., 2016).
- It is used as a precursor for the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems (Bakhite et al., 2005).
Potential in Drug Development
- Compounds based on this chemical structure have shown promising results in cytotoxicity studies, indicating potential applications in the development of anticancer drugs (Hung et al., 2014).
- The compound has been a part of studies for developing inhibitors against Mycobacterium tuberculosis, suggesting its relevance in the treatment of tuberculosis (Samala et al., 2014).
Applications in Organic Chemistry
- The compound is utilized in the synthesis of new heterocyclic systems, such as pyrido[2′,3′:5,4]thieno(furo)[3,2-d]oxazines, as intermediate compounds for the creation of substituted pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines (Sirakanyan et al., 2019).
Antibacterial Activity
- The compound's derivatives, particularly 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues, have been studied for their antibacterial activity against various bacteria like Staphylococcus aureus and Escherichia coli (Doshi et al., 2015).
Wirkmechanismus
Target of Action
It is known that furan carboxamides, a class of compounds to which this molecule belongs, were used as fungicides . They were discovered in the 1970s and used in the treatment of fungal diseases of temperate grains and cereals .
Mode of Action
Furan carboxamides are known to undergo photodegradation reactions involving singlet oxygen (1o2) and triplet chromophoric dissolved organic matter (3cdom*) . The furan moiety is expected to react exclusively with 1O2, while the anilide should be oxidized by 3CDOM* .
Biochemical Pathways
The photodegradation reactions involving 1o2 and 3cdom* can lead to the formation of reactive intermediates, which can further interact with various biochemical pathways .
Result of Action
The photodegradation reactions involving 1o2 and 3cdom* can lead to the formation of reactive intermediates, which can interact with various cellular components .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of sunlight can trigger the photodegradation reactions involving 1O2 and 3CDOM* . Additionally, the presence of repair mechanisms can complicate the prediction of triplet-induced reactivity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-ethyl-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S.ClH/c1-2-18-6-5-9-11(8-18)22-15(12(9)13(16)19)17-14(20)10-4-3-7-21-10;/h3-4,7H,2,5-6,8H2,1H3,(H2,16,19)(H,17,20);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRDITCZBUMYCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CO3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
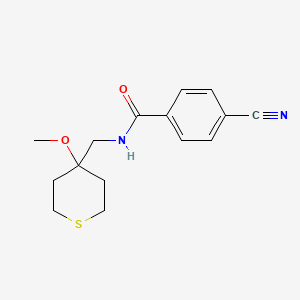


![N-(4-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2355194.png)
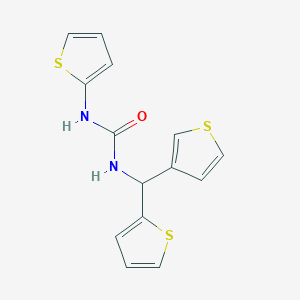
![4-[(2S,3S)-3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methylpiperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2355202.png)
![6-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2355203.png)
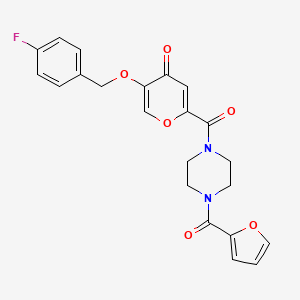
![2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2355206.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2355207.png)
